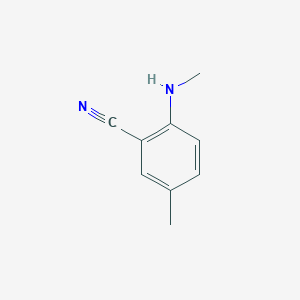
5-Methyl-2-(methylamino)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-2-(methylamino)benzonitrile: is an organic compound with the molecular formula C9H10N2. It is a derivative of benzonitrile, where the benzene ring is substituted with a methyl group and a methylamino group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions:
Aromatic Nitration and Amination: One common method involves the nitration of toluene to form nitrotoluene, followed by reduction to form toluidine. The toluidine is then reacted with methylamine to introduce the methylamino group, and finally, the nitrile group is introduced via a Sandmeyer reaction.
Direct Amination: Another method involves the direct amination of 5-methyl-2-chlorobenzonitrile with methylamine under basic conditions to yield 5-Methyl-2-(methylamino)benzonitrile.
Industrial Production Methods: Industrial production methods often involve the use of catalytic processes to improve yield and efficiency. For example, the use of transition metal catalysts in the amination step can significantly enhance the reaction rate and selectivity .
化学反応の分析
Types of Reactions:
Oxidation: 5-Methyl-2-(methylamino)benzonitrile can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the nitrile group can be achieved using hydrogenation catalysts such as palladium on carbon, leading to the formation of primary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Various nucleophiles like halides, hydroxides, and amines.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Primary amines.
Substitution: Substituted benzonitriles with different functional groups.
科学的研究の応用
Chemistry: 5-Methyl-2-(methylamino)benzonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules that may have potential therapeutic applications .
Medicine: The compound is investigated for its potential use in the development of drugs targeting specific enzymes or receptors due to its structural similarity to known bioactive molecules .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
作用機序
The mechanism of action of 5-Methyl-2-(methylamino)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the molecular structure of the target.
類似化合物との比較
- 2-(Methylamino)benzonitrile
- 5-Methylbenzonitrile
- 2-Methylbenzonitrile
Comparison: 5-Methyl-2-(methylamino)benzonitrile is unique due to the presence of both a methyl group and a methylamino group on the benzene ring. This dual substitution pattern imparts distinct chemical and physical properties compared to its analogs. For example, the presence of the methylamino group can enhance the compound’s reactivity in nucleophilic substitution reactions, while the methyl group can influence its steric and electronic properties .
生物活性
5-Methyl-2-(methylamino)benzonitrile, a compound with significant biological implications, has garnered attention for its potential pharmacological applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its effects, mechanisms, and potential therapeutic uses.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C10H12N2
- IUPAC Name : this compound
This compound features a methyl group and a methylamino group attached to a benzonitrile backbone, influencing its biological interactions.
Antimicrobial Properties
Research indicates that derivatives of benzonitrile, including this compound, exhibit notable antimicrobial activity. For instance, studies have demonstrated that related compounds possess the ability to inhibit the growth of various bacterial strains, including resistant strains like MRSA and Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µM) | MBC (µM) | Activity Against |
|---|---|---|---|
| This compound | TBD | TBD | MRSA, E. coli |
| Compound 12 | 26.3 | 52.6 | E. coli (resistant) |
| Compound 7 | 43.3 | 86.7 | General bacterial strains |
Cytotoxicity
In vitro studies have shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For example, certain thiazole derivatives with similar structural features demonstrated IC50 values less than that of doxorubicin against Jurkat cells . The structure-activity relationship (SAR) suggests that modifications in the phenyl ring significantly impact cytotoxicity.
Table 2: Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | Jurkat | TBD |
| Compound 13 | A-431 | <10 |
| Compound 22 | HT29 | <5 |
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit neuronal nitric oxide synthase (nNOS), which is crucial in neurodegenerative disease treatment .
- Antagonistic Effects on Receptors : The compound's interaction with serotonin receptors may affect neurotransmitter dynamics, as observed in studies involving related benzonitriles .
- Impact on Bacterial Biofilm Formation : Some derivatives were found to reduce biofilm formation significantly, indicating potential applications in treating biofilm-associated infections .
Case Studies
Several case studies illustrate the compound's potential:
- A study on related benzonitriles revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with some derivatives outperforming traditional antibiotics like ampicillin .
- In cancer research, compounds with similar structures exhibited promising results in inhibiting tumor growth in preclinical models, highlighting their potential as anticancer agents .
特性
分子式 |
C9H10N2 |
|---|---|
分子量 |
146.19 g/mol |
IUPAC名 |
5-methyl-2-(methylamino)benzonitrile |
InChI |
InChI=1S/C9H10N2/c1-7-3-4-9(11-2)8(5-7)6-10/h3-5,11H,1-2H3 |
InChIキー |
UVYKXYCKWHOYOC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)NC)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















